Pinolenic Acid Methyl-d3 Ester is a stable isotope-labeled derivative of pinolenic acid, a polyunsaturated fatty acid primarily found in pine nuts. The compound has the molecular formula and a molecular weight of 295.47 g/mol. Its structure features multiple double bonds, specifically in the configuration of (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, which is crucial for its biological activity and chemical reactivity .
The presence of deuterium atoms in the methyl group allows for unique tracing in metabolic studies and reaction pathways .
Pinolenic Acid Methyl-d3 Ester can be synthesized through various methods:
These synthesis methods allow for the production of high-purity compounds suitable for research and application .
Pinolenic Acid Methyl-d3 Ester has several applications:
Interaction studies involving Pinolenic Acid Methyl-d3 Ester focus on its metabolic pathways and interactions with various biological systems. Research indicates that it may interact with lipid metabolism pathways and influence signaling molecules related to inflammation and satiety. Further studies are necessary to elucidate these interactions fully and understand their implications for health and disease management .
Several compounds share structural or functional similarities with Pinolenic Acid Methyl-d3 Ester. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Pinolenic Acid | C18H32O2 | Naturally occurring fatty acid with health benefits |
| Alpha-Linolenic Acid | C18H30O2 | Essential fatty acid known for anti-inflammatory effects |
| Gamma-Linolenic Acid | C18H30O2 | Found in evening primrose oil; supports skin health |
| Eicosapentaenoic Acid | C20H30O2 | Omega-3 fatty acid linked to cardiovascular benefits |
Pinolenic Acid Methyl-d3 Ester is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not possess stable isotopes, making it particularly valuable in biochemical research .
Pinolenic Acid Methyl-d3 Ester represents a deuterium-labeled derivative of pinolenic acid methyl ester, distinguished by its molecular formula C19H29D3O2 and molecular mass of 295.47 grams per mole . The compound differs from its unlabeled counterpart, which has the molecular formula C19H32O2 and a molecular weight of 292.46 grams per mole [25], by the incorporation of three deuterium atoms specifically positioned in the methyl ester functional group .
The isotopic substitution results in a mass difference of 3.01 grams per mole compared to the non-deuterated version . This labeling strategy provides researchers with a powerful analytical tool for metabolic studies and reaction pathway investigations, as the deuterium atoms serve as distinctive markers that can be tracked through various biological and chemical processes [13].
Table 1: Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C19H29D3O2 |
| Molecular Mass (g/mol) | 295.47 |
| Exact Mass (g/mol) | 295.26 |
| Unlabeled Counterpart Formula | C19H32O2 |
| Unlabeled Counterpart Mass (g/mol) | 292.46 |
| Mass Difference (g/mol) | 3.01 |
| Deuterium Incorporation | Three deuterium atoms in methyl ester group |
The structural configuration of Pinolenic Acid Methyl-d3 Ester follows the characteristic pattern of pinolenic acid, featuring a polyunsaturated fatty acid chain with three strategically positioned double bonds [3]. The compound exhibits the systematic name trideuteriomethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, indicating its eighteen-carbon backbone with double bonds at positions 5, 9, and 12 [3].
All three double bonds adopt the Z (cis) configuration, which represents the naturally occurring stereochemical arrangement found in pinolenic acid [3] [6]. This specific geometric isomerism is crucial for the biological activity and chemical reactivity of the compound, as the cis configuration creates characteristic kinks in the molecular structure that influence its physical properties and interactions [3].
The deuterium substitution occurs exclusively at the methyl ester group, where three hydrogen atoms are replaced with deuterium isotopes, creating the -CD3 functionality [13]. This selective labeling preserves the structural integrity of the fatty acid chain while providing the analytical advantages associated with stable isotope incorporation [13].
Table 2: Structural Configuration Data
| Property | Value |
|---|---|
| IUPAC Name | Trideuteriomethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
| Chemical Name | Pinolenic Acid Methyl-d3 Ester |
| Double Bond Configuration | All cis (Z) configuration |
| Double Bond Positions | Positions 5, 9, and 12 |
| Chain Length | 18-carbon fatty acid chain |
| Functional Groups | Methyl ester (-COOD3), three alkene groups |
| Stereoisomerism | Three Z-configured double bonds |
Pinolenic Acid Methyl-d3 Ester exhibits physical properties characteristic of polyunsaturated fatty acid methyl esters, appearing as a colorless to pale yellow liquid at room temperature [15]. The compound possesses an estimated density of 0.9 ± 0.1 grams per cubic centimeter, consistent with similar unsaturated ester compounds [15] [17].
Thermal properties include an estimated boiling point of approximately 385 degrees Celsius and a flash point near 282 degrees Celsius, values derived from comparative analysis with related octadecatrienoic acid esters [15] [22]. The vapor pressure remains extremely low at less than 0.01 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility at ambient conditions [15].
The chemical stability of Pinolenic Acid Methyl-d3 Ester is influenced by the presence of multiple unsaturated bonds, which render the compound susceptible to oxidative degradation [16] [23]. The polyunsaturated nature makes it particularly vulnerable to thermal oxidation, especially at elevated temperatures where lipid oxidation products can form [23]. However, the deuterium labeling does not significantly alter the stability profile compared to the unlabeled compound [13] .
Storage recommendations typically include maintaining the compound at -20 degrees Celsius under inert atmosphere conditions to minimize oxidative damage [26]. The ester functionality provides relative hydrolytic stability under neutral conditions, though exposure to strong acids or bases can lead to hydrolysis of the ester bond [16].
Table 3: Physical Properties
| Property | Value |
|---|---|
| Physical State at Room Temperature | Liquid |
| Color | Colorless to pale yellow |
| Density (g/cm³) | 0.9 ± 0.1 |
| Boiling Point (°C) | ~385 (estimated) |
| Flash Point (°C) | ~282 (estimated) |
| Vapor Pressure (mmHg at 25°C) | <0.01 |
| Refractive Index | ~1.49 (estimated) |
| Log P (octanol/water) | ~6.5 (estimated) |
The spectroscopic properties of Pinolenic Acid Methyl-d3 Ester reflect both the structural features of the polyunsaturated fatty acid chain and the distinctive characteristics imparted by deuterium substitution [13] [19]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals a characteristic reduction in signal intensity at approximately 3.7 parts per million, corresponding to the deuterated methyl ester group [13] [19].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy displays carbon signals similar to those observed in the unlabeled compound, as deuterium substitution primarily affects proton-containing environments rather than carbon chemical shifts [19]. Deuterium nuclear magnetic resonance (²H NMR) provides specific detection of the CD3 group at approximately 3.7 parts per million, offering definitive confirmation of deuterium incorporation [13].
Infrared spectroscopy demonstrates several characteristic absorption bands that aid in structural identification [20] [29]. The ester carbonyl group exhibits a strong absorption at 1744 wavenumbers, consistent with typical fatty acid methyl ester compounds [20] [29]. Alkene carbon-carbon double bond stretching appears as a weak absorption near 1652 wavenumbers [20]. Alkyl carbon-hydrogen stretching vibrations manifest at 3008, 2923, and 2854 wavenumbers [20].
The presence of deuterium introduces additional spectroscopic features, particularly carbon-deuterium stretching vibrations in the 2200-2300 wavenumber region, which differ significantly from corresponding carbon-hydrogen stretches [13] . This distinction provides a reliable method for confirming deuterium incorporation and assessing isotopic purity [13].
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 295, corresponding to the deuterated molecular formula . The fragmentation pattern generally follows that observed for similar polyunsaturated fatty acid methyl esters, with characteristic losses and rearrangements typical of this compound class [21] [24].
Table 4: Spectroscopic Characteristics
| Technique | Characteristic Signal/Peak | Notes |
|---|---|---|
| ¹H NMR | Reduced intensity at δ ~3.7 ppm (methyl ester) | Deuterium substitution reduces signal intensity |
| ¹³C NMR | Normal carbon signals | Similar to unlabeled compound |
| ²H NMR | δ ~3.7 ppm (CD3 group) | Specific for deuterated methyl group |
| IR Spectroscopy - C=O stretch | 1744 cm⁻¹ | Ester carbonyl characteristic frequency |
| IR Spectroscopy - C=C stretch | 1652 cm⁻¹ (weak) | Alkene C=C stretch |
| IR Spectroscopy - C-H stretch | 3008, 2923, 2854 cm⁻¹ | Alkyl C-H stretching vibrations |
| IR Spectroscopy - C-D stretch | 2200-2300 cm⁻¹ region | C-D stretching differs from C-H |
| Mass Spectrometry - Molecular Ion | m/z 295 | Molecular ion peak at higher m/z than unlabeled |
| Mass Spectrometry - Base Peak | m/z variable (fragmentation dependent) | Fragmentation pattern similar to unlabeled |
The solubility characteristics of Pinolenic Acid Methyl-d3 Ester reflect its amphiphilic nature, combining a long hydrophobic fatty acid chain with a polar ester functional group [9] [26]. The compound demonstrates excellent solubility in organic solvents, with ethanol serving as the preferred storage medium with solubility reaching approximately 100 milligrams per milliliter [9] [26].
Dimethyl sulfoxide and dimethyl formamide provide good solubility at approximately 30 milligrams per milliliter each, making these solvents suitable for analytical applications [9] [26]. Non-polar organic solvents such as hexane and chloroform offer high solubility due to the hydrophobic nature of the fatty acid chain [26].
Aqueous solubility remains extremely limited due to the predominant hydrophobic character of the molecule [9] [26]. The compound shows sparingly soluble behavior in aqueous buffers, with maximum aqueous solubility achieved in a 1:1 mixture of ethanol and phosphate-buffered saline at pH 7.2, reaching only 0.5 milligrams per milliliter [26]. Pure water provides practically no solubility for this highly lipophilic compound .
Chemical behavior characteristics include susceptibility to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the ester bond and formation of the corresponding carboxylic acid and deuterated methanol [16]. Oxidative reactions can occur at the multiple double bond sites, particularly under conditions involving elevated temperature, light exposure, or the presence of oxidizing agents [16] [23].
The ester functionality allows participation in transesterification reactions when exposed to different alcohols under appropriate catalytic conditions . The polyunsaturated nature enables various addition reactions across the double bonds, though such reactions would alter the fundamental structure of the compound [16].
Table 5: Solubility Parameters
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | ~100 | Recommended storage solvent |
| Dimethyl sulfoxide (DMSO) | ~30 | Good organic solvent |
| Dimethyl formamide (DMF) | ~30 | Good organic solvent |
| Aqueous buffers | Sparingly soluble | Limited aqueous solubility |
| Ethanol:PBS (1:1, pH 7.2) | 0.5 | Maximum aqueous solubility |
| Hexane | Highly soluble | Non-polar organic solvent |
| Chloroform | Highly soluble | Common NMR solvent |
| Water | Practically insoluble | Hydrophobic nature |
The synthesis of Pinolenic Acid Methyl-d3 Ester employs several deuteration strategies, each offering distinct advantages for isotope incorporation . Direct esterification using deuterated methanol represents the most straightforward approach, utilizing deuterated methanol (CD3OD) as both the deuterium source and methylating agent [2] [3]. This method achieves high deuteration efficiency of 95-98% while maintaining mild reaction conditions between 25-65°C [4] [5].
Transesterification methodologies provide an alternative route where existing fatty acid esters undergo exchange reactions with deuterated methanol under basic or acidic conditions [4] [5]. The transesterification process typically requires temperatures of 65-70°C and achieves deuteration efficiencies of 90-95% within 1-2 hours [4]. The advantage of this approach lies in its rapid reaction kinetics and good overall yield.
Acid-catalyzed methylation represents a versatile deuteration strategy that can accommodate various reaction conditions [6]. Using deuterated methanol in combination with acid catalysts such as sulfuric acid or hydrochloric acid, this method achieves deuteration efficiencies of 85-95% [6]. The reaction conditions can be adjusted from mild (45°C) to more aggressive (100°C) depending on the substrate reactivity and desired reaction time.
Fischer esterification employs deuterated methanol with sulfuric acid as a catalyst, providing a simple and reliable procedure [7]. This classical method achieves 90-96% deuteration efficiency at 100°C within 1-1.5 hours [7]. The method benefits from the use of readily available commercial reagents and well-established protocols.
Steglich esterification offers high selectivity for deuterated methyl ester formation using deuterated methanol in combination with coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) [7]. Although requiring longer reaction times of 24-48 hours at room temperature, this method achieves excellent deuteration efficiency of 92-98% [7].
The chemical synthesis of Pinolenic Acid Methyl-d3 Ester follows well-established organic synthesis principles adapted for isotope incorporation [8] [2]. Primary synthesis routes begin with pinolenic acid as the starting material, which can be obtained from pine nut oil through saponification and purification processes [9] [10].
Route 1: Direct esterification pathway involves treating pinolenic acid with deuterated methanol under acidic conditions [3] [11]. The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by deuterated methanol, and subsequent dehydration to form the deuterated methyl ester [3]. This pathway is particularly favorable due to its operational simplicity and high atom economy.
Route 2: Activated ester pathway utilizes acid chloride or anhydride intermediates of pinolenic acid, which subsequently react with deuterated methanol [7]. This approach offers excellent control over reaction conditions and typically achieves higher yields, although it requires additional synthetic steps for activation.
Route 3: Coupling reaction pathway employs carbodiimide-mediated coupling between pinolenic acid and deuterated methanol [7]. This method provides exceptional selectivity and avoids harsh reaction conditions, making it suitable for sensitive substrates or when high purity is required.
The mechanistic considerations for deuterium incorporation involve careful attention to H/D exchange reactions that may occur during synthesis [12] [13]. The stability of the C-D bond in the methyl ester position is generally high, with minimal back-exchange under neutral conditions [13]. However, basic or acidic conditions may promote some degree of scrambling, necessitating careful pH control during synthesis and workup procedures.
Purification of Pinolenic Acid Methyl-d3 Ester requires specialized techniques that maintain isotopic integrity while achieving high chemical purity [9] [14]. Solvent fractionation emerges as the most effective large-scale purification method, utilizing temperature-dependent solubility differences [9] [10].
Ultra-low temperature solvent fractionation using n-hexane at -85°C achieves pinolenic acid concentrates containing 69.8% pinolenic acid with a recovery yield of 77.4% [9] [10]. This method operates on the principle that saturated fatty acids form crystals more readily than unsaturated fatty acids at low temperatures, allowing selective precipitation and separation [9]. The extended fractionation time of 36 hours at a solvent-to-fatty acid ratio of 30:1 ensures optimal separation efficiency [9].
Column chromatography provides excellent purification capabilities for smaller scale preparations [15]. Silica gel chromatography using petroleum ether/ethyl acetate gradients (100:1 to 50:1) achieves purities of 85-95% with recovery yields of 70-85% [15]. The gradient elution system allows fine-tuning of separation conditions to optimize both purity and yield.
Liquid-liquid extraction offers a rapid purification method suitable for preliminary cleanup [6]. Using hexane/water systems, this technique achieves purities of 80-90% with excellent recovery yields of 85-95% within 30 minutes [6]. The method is particularly valuable for removing polar impurities and can be scaled to any desired volume.
Preparative high-performance liquid chromatography (HPLC) provides the highest purity levels achievable, exceeding 98% purity [16]. However, this method is limited to milligram-scale preparations and requires 4-8 hours for complete purification [16]. The technique employs reversed-phase conditions with acetonitrile/water mobile phases to achieve baseline separation of closely related fatty acid derivatives.
Urea crystallization, while historically important for fatty acid purification, shows limited effectiveness for pinolenic acid derivatives, achieving only 47% purity despite 77% recovery yield [9] [17]. This limitation arises from the specific structural requirements for urea complex formation, which favor saturated fatty acids over polyunsaturated species like pinolenic acid.
The efficiency of deuterium incorporation in Pinolenic Acid Methyl-d3 Ester synthesis varies significantly based on the deuteration position and methodology employed [18] [19]. Methyl ester deuteration (-CD3) represents the most efficient labeling position, achieving incorporation efficiencies of 95-98% [3].
The kinetic isotope effect plays a crucial role in determining incorporation efficiency [12] [13]. The primary kinetic isotope effect (kH/kD) for C-H versus C-D bond formation typically ranges from 2-8, favoring the formation of C-H bonds [12]. However, under equilibrium conditions or with excess deuterated reagents, this effect can be overcome to achieve high deuteration levels [13].
Mass spectrometric analysis reveals that deuteration efficiency can be accurately determined through isotope pattern analysis [20] [21]. The molecular ion cluster shows characteristic shifts corresponding to the number of deuterium atoms incorporated, allowing precise quantification of labeling efficiency [20] [21]. Electrospray ionization high-resolution mass spectrometry (ESI-HR-MS) provides isotopic purity measurements with accuracies of ±0.1% [21].
Nuclear magnetic resonance spectroscopy offers complementary assessment of deuteration efficiency [22] [23]. Deuterium NMR (2H NMR) directly measures deuterium incorporation at specific positions, while 1H NMR integration can quantify the extent of H/D exchange by comparing peak intensities before and after deuteration [23] [24].
Environmental factors significantly influence incorporation efficiency [19]. Temperature elevation generally increases deuteration rates but may also promote competing side reactions [19]. pH control is critical, as both acidic and basic conditions can catalyze H/D exchange processes that may lead to scrambling or back-exchange [19]. Solvent effects also play important roles, with protic solvents potentially interfering with deuteration efficiency through competing exchange reactions.
Comprehensive quality control protocols ensure the reliability and reproducibility of Pinolenic Acid Methyl-d3 Ester preparations [21] [25]. Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method for routine quality assessment [26] [27].
High-resolution mass spectrometry provides definitive molecular weight confirmation and isotope purity determination [21]. The exact mass measurement allows discrimination between isotopomers and detection of impurities at sub-ppm levels [21]. Isotopic enrichment calculations utilize the relative intensities of isotopic ions after correction for natural abundance contributions [20].
Nuclear magnetic resonance characterization offers structural confirmation and position-specific deuteration assessment [23] [24]. Proton NMR (1H NMR) spectra show characteristic signal reduction at deuterated positions, while deuterium NMR (2H NMR) directly confirms deuterium incorporation [23]. Carbon-13 NMR (13C NMR) provides information about the carbon framework integrity and can detect structural modifications or impurities [23].
Chromatographic purity assessment employs both gas and liquid chromatography systems to evaluate chemical purity [28] [29]. The chromatographic isotope effect between deuterated and non-deuterated compounds allows separation and quantification of isotopic impurities [27]. Retention time differences of 0.1-0.5% between H and D analogs enable accurate purity determinations [27].